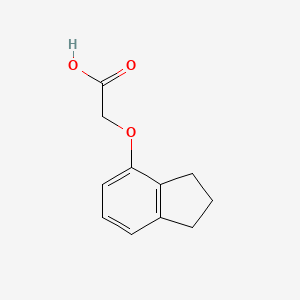

Acetic acid, (4-indanyloxy)-

Description

Acetic acid, (4-indanyloxy)-, is a bicyclic acetic acid derivative characterized by an indane ring system substituted at the 4-position with an ether-linked acetic acid moiety. The indane core (a fused benzene and cyclopentane ring) confers unique steric and electronic properties, differentiating it from monocyclic or aliphatic acetic acid derivatives.

Properties

CAS No. |

25177-86-0 |

|---|---|

Molecular Formula |

C11H12O3 |

Molecular Weight |

192.21 g/mol |

IUPAC Name |

2-(2,3-dihydro-1H-inden-4-yloxy)acetic acid |

InChI |

InChI=1S/C11H12O3/c12-11(13)7-14-10-6-2-4-8-3-1-5-9(8)10/h2,4,6H,1,3,5,7H2,(H,12,13) |

InChI Key |

SYNVKRDWHHMHNM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C1)C(=CC=C2)OCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (4-indanyloxy)-, typically involves the reaction of 4-indanol with acetic anhydride or acetyl chloride under acidic or basic conditions. The reaction proceeds via the formation of an ester linkage between the hydroxyl group of 4-indanol and the acetic acid derivative.

Industrial Production Methods

Industrial production methods for acetic acid, (4-indanyloxy)-, may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, continuous flow reactors and other advanced technologies may be employed to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (4-indanyloxy)-, can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The indanyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or neutral conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted indanyloxy derivatives.

Scientific Research Applications

Acetic acid, (4-indanyloxy)-, has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid, (4-indanyloxy)-, involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Structural Features

- Acetic acid, (4-indanyloxy)- : Contains a bicyclic indane ring (positions 1–5) with an acetic acid group at the 4-position via an ether linkage. Substituents on the indane ring (e.g., alkyl, chloro, or methyl groups) significantly influence activity .

- Acetic acid, (4-methoxyphenoxy)- (C₉H₁₀O₄): Features a monocyclic 4-methoxyphenoxy group attached to acetic acid.

- Acetic acid, (benzoyloxy)- : Contains a benzoyloxy (ester) group, which introduces hydrolytic instability compared to the ether-linked indanyloxy derivative .

Physicochemical Properties

Mechanistic Insights

- Substituent Effects :

- Alkyl Groups : Addition of a second alkyl group (e.g., methyl) at the 2-position of the indane ring increases diuretic activity, likely by improving target binding or metabolic stability .

- Carboxy Group : Replacement of the carboxylic acid with a 5-tetrazolyl group reduces activity, emphasizing the importance of the acid moiety in interactions with renal transporters .

- Bicyclic vs. Monocyclic Cores: The indane ring’s rigidity and bulk may enhance selectivity for renal targets compared to flexible monocyclic analogs like (4-methoxyphenoxy)acetic acid .

Q & A

Basic: What synthetic methodologies are commonly employed for preparing (4-indanyloxy)acetic acid derivatives?

Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, alkylation of 4-indanol with haloacetic acid derivatives (e.g., chloroacetic acid) under basic conditions yields the target compound. Optimization of reaction parameters, such as solvent polarity (e.g., DMF or THF) and temperature (60–100°C), is critical to enhance yield . Alternative routes include ester hydrolysis of pre-functionalized indane precursors, as seen in analogous phenoxy acetic acid syntheses .

| Key Reaction Parameters | Typical Conditions | Yield Range |

|---|---|---|

| Solvent | DMF/THF | 60–80% |

| Base | K₂CO₃/NaOH | - |

| Temperature | 60–100°C | - |

Basic: Which analytical techniques are prioritized for structural characterization of (4-indanyloxy)acetic acid?

Answer:

A combination of spectroscopic and chromatographic methods is essential:

- NMR Spectroscopy : ¹H/¹³C NMR identifies indanyl and acetic acid moieties (e.g., δ 4.5–5.0 ppm for oxy-methylene protons) .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 220.12 for C₁₁H₁₂O₃).

- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

- HPLC-PDA : Purity assessment (>95% for pharmacological studies) .

Advanced: How can researchers resolve contradictions in reported biological activities of (4-indanyloxy)acetic acid analogs?

Answer:

Contradictions often arise from variability in substituent positioning (e.g., 2-alkyl vs. 2,2-dialkyl groups) or assay conditions. Strategies include:

- Comparative SAR Studies : Systematically evaluate substituent effects on diuretic vs. uricosuric activity (e.g., methyl groups enhance saluretic activity, while bulkier substituents reduce bioavailability) .

- Standardized Assays : Replicate studies under controlled pH, temperature, and model organisms (e.g., rat kidney perfusion vs. cell-based assays) .

- Meta-Analysis : Cross-reference datasets from NIST, PubChem, and EPA DSSTox to identify outliers .

Advanced: What mechanistic insights explain the dual saluretic and uricosuric effects of (4-indanyloxy)acetic acid derivatives?

Answer:

The dual activity is attributed to interactions with renal transporters:

- Na⁺/K⁺-ATPase Modulation : Carboxylic acid moiety binds to ion channels, promoting sodium excretion .

- Uric Acid Transport Inhibition : Indanyl group blocks URAT1 transporters in proximal tubules, reducing reabsorption .

- In Vivo Validation : Use knockout mouse models (e.g., URAT1⁻/⁻) to isolate transporter-specific effects .

Basic: What safety protocols are recommended for handling (4-indanyloxy)acetic acid in laboratory settings?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (vapor pressure ~0.01 mmHg at 25°C) .

- Waste Disposal : Neutralize acidic waste with bicarbonate before disposal in designated containers .

Advanced: How can computational modeling enhance the design of (4-indanyloxy)acetic acid derivatives with improved pharmacokinetics?

Answer:

- Molecular Dynamics Simulations : Predict binding affinity to renal targets (e.g., URAT1) using AutoDock Vina .

- ADMET Profiling : Use SwissADME to optimize logP (target: 1.5–3.0) and aqueous solubility (>50 μM) .

- QSAR Models : Correlate substituent electronegativity with metabolic stability (e.g., halogenated analogs show prolonged half-lives) .

Basic: What are the key challenges in scaling up (4-indanyloxy)acetic acid synthesis for preclinical studies?

Answer:

- Purification : Column chromatography is inefficient for large batches; switch to recrystallization (solvent: ethanol/water) .

- Yield Optimization : Catalytic methods (e.g., Pd-mediated coupling) reduce side products but require rigorous metal trace analysis .

- Stability : Store derivatives at -20°C under argon to prevent ester hydrolysis .

Advanced: How do environmental factors (pH, temperature) influence the stability of (4-indanyloxy)acetic acid in aqueous solutions?

Answer:

- pH-Dependent Degradation : Stable at pH 4–6 (protonated carboxylate), but hydrolyzes rapidly above pH 8 .

- Thermal Decomposition : TGA shows decomposition onset at 150°C; avoid heating beyond 100°C during processing .

- Light Sensitivity : UV-Vis studies indicate photodegradation under 254 nm light; use amber vials for storage .

Basic: Which in vitro assays are suitable for preliminary screening of (4-indanyloxy)acetic acid bioactivity?

Answer:

- Diuretic Activity : Isolated rat kidney tubule assays measuring Na⁺/K⁺ flux .

- Uricosuric Potential : Competitive inhibition assays with [¹⁴C]-uric acid in MDCK-II cells expressing URAT1 .

- Cytotoxicity : MTT assay in HEK293 cells (IC₅₀ > 100 μM for candidate prioritization) .

Advanced: What strategies mitigate batch-to-batch variability in (4-indanyloxy)acetic acid pharmacological studies?

Answer:

- QC/QA Protocols : Enforce strict NMR/MS purity thresholds (>98%) and residual solvent limits (ICH guidelines) .

- Blinded Replication : Independent labs replicate key findings using identical synthetic batches .

- Data Normalization : Use internal standards (e.g., deuterated analogs) in LC-MS quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.